AP-521 free base

Anxiolytic screening Behavioral pharmacology In vivo efficacy

For behavioral pharmacology, the (R)-enantiomer (151227-58-6) is essential, as the (S)-isomer lacks 5-HT1A binding. This selective postsynaptic agonist increases mPFC 5-HT levels, a key differentiator from tandospirone. Ideal for studies requiring benzodiazepine-free, pure serotonergic pathway dissection.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
CAS No. 151227-58-6
Cat. No. B141078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP-521 free base
CAS151227-58-6
Synonyms3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine
3-((benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine, (S)-isomer
3-BOMAC-BTP
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H18N2O3S/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15/h1-7,15,21H,8-11H2,(H,22,23)/t15-/m1/s1
InChIKeyLJJLQEVGMKLKNY-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AP-521 (Free Base) CAS 151227-58-6: Structural Identity and Core Pharmacological Classification


The compound 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine (CAS 151227-58-6), commonly designated AP-521 (free base), is a benzothienopyridine derivative. The (R)-isomer is the active enantiomer, while the (S)-isomer (CAS 151227-63-3) lacks 5-HT1A receptor affinity [1]. AP-521 acts as a postsynaptic 5-HT1A receptor agonist and exhibits potent anxiolytic effects by enhancing serotonergic neural transmission in the medial prefrontal cortex (mPFC) [2]. The compound does not bind to the benzodiazepine receptor, distinguishing it mechanistically from benzodiazepine anxiolytics [3].

Why AP-521 (CAS 151227-58-6) Cannot Be Substituted with Other 5-HT1A Agonists in Anxiety Research


While multiple 5-HT1A receptor agonists exist for anxiety research, substitution of AP-521 with structurally or pharmacologically related compounds introduces confounding variables that compromise experimental reproducibility. First, the (R)-enantiomer (151227-58-6) exhibits stereospecific 5-HT1A binding, whereas the (S)-enantiomer shows no affinity, mandating procurement of the correct chiral form [1]. Second, AP-521 demonstrates a divergent in vivo effect on extracellular 5-HT in the mPFC compared to the partial agonist tandospirone, with AP-521 increasing 5-HT levels while tandospirone decreases them [2]. Third, the free base (151227-58-6) and hydrochloride salt (151227-08-6) are distinct chemical entities with differing solubility, stability, and handling characteristics, requiring researchers to verify the precise CAS number before procurement .

Quantitative Comparative Evidence: AP-521 (CAS 151227-58-6) Differentiation Data for Procurement Decisions


Anxiolytic Efficacy vs. Diazepam and Tandospirone in Three Rat Anxiety Models

In a direct head-to-head comparison across three validated rat anxiety models, AP-521 demonstrated equal or more potent anxiolytic-like effects compared to diazepam (a benzodiazepine receptor agonist) and tandospirone (a partial 5-HT1A receptor agonist) [1]. Unlike diazepam, AP-521 does not bind to the benzodiazepine receptor, eliminating benzodiazepine-associated side effect liabilities [2].

Anxiolytic screening Behavioral pharmacology In vivo efficacy

Stereospecific 5-HT1A Receptor Binding: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-isomer (CAS 151227-58-6) exhibits affinity for the 5-HT1A receptor, whereas the (S)-isomer (CAS 151227-63-3) shows no such binding ability [1]. Compound 107 (representative derivative) cannot bind to receptors other than the 5-HT1A receptor, demonstrating a mechanism distinct from conventional anxiolytics [2].

Stereochemistry Receptor binding Chiral pharmacology

Divergent In Vivo Effect on Extracellular 5-HT in mPFC vs. Tandospirone

In direct microdialysis comparison, AP-521 (10 mg/kg, s.c.) significantly increased extracellular 5-HT concentration in the rat mPFC from 0.5 to 1 hour post-administration, whereas tandospirone (10 mg/kg, s.c.) tended to decrease extracellular 5-HT concentration [1]. At 3 mg/kg, AP-521 showed a trend toward increased 5-HT levels, though not statistically significant [2].

Microdialysis Neurochemistry Serotonergic transmission

Receptor Binding Profile: IC50 Values Across 5-HT Receptor Subtypes

AP-521 exhibits a distinct binding profile across 5-HT receptor subtypes with IC50 values of 135 nM (rat 5-HT1A), 94 nM (human 5-HT1A), 254 nM (rat 5-HT1B), 5530 nM (human 5-HT1B), 418 nM (human 5-HT1D), 422 nM (human 5-HT5A), and 198 nM (rat 5-HT7) [1]. The compound does not bind to the benzodiazepine receptor [2].

Receptor pharmacology Selectivity profiling Binding affinity

Validated Research Applications for AP-521 (Free Base) CAS 151227-58-6 Based on Peer-Reviewed Evidence


In Vivo Efficacy Benchmarking: Anxiolytic Screening in Conflict and Fear Conditioning Models

For behavioral pharmacology studies requiring a 5-HT1A agonist with established in vivo efficacy across multiple validated anxiety models, AP-521 is supported by quantitative data from the Vogel-type conflict test (significant increase in shock acceptances at 0.5–10 mg/kg, p.o., F(5,105)=4.46, P<0.01), elevated plus maze test (approximately 2-fold increase in open arm time vs. vehicle, F(3,36)=4.21, P<0.05), and conditioned fear stress test (significant decrease in freezing time at 3 and 10 mg/kg, F(3,60)=2.89, P<0.05) [1]. The compound serves as a comparator against benzodiazepines (diazepam) and partial 5-HT1A agonists (tandospirone), with equal or superior efficacy [2].

In Vivo Microdialysis Studies of Serotonergic Transmission in mPFC

For neurochemical investigations examining extracellular 5-HT dynamics in the medial prefrontal cortex, AP-521 (10 mg/kg, s.c.) produces a significant increase in 5-HT levels from 0.5 to 1 hour post-administration [1]. This effect contrasts with tandospirone, which decreases extracellular 5-HT at the same dose [2]. AP-521 also enhances the 5-HT-elevating effect of citalopram, a selective serotonin reuptake inhibitor, making it suitable for studies of 5-HT1A agonist/SSRI combination effects [3].

Chiral Pharmacology Studies: Stereospecific 5-HT1A Receptor Activation

For stereochemical investigations of 5-HT1A receptor pharmacology, the (R)-enantiomer (CAS 151227-58-6) is the active species with demonstrable 5-HT1A receptor affinity, whereas the (S)-enantiomer (CAS 151227-63-3) lacks binding ability [1]. Compound 107 (AP-521 free base) exhibits exceptional selectivity, binding only to the 5-HT1A receptor among a broad panel of CNS targets, establishing it as a tool for dissecting pure 5-HT1A-mediated effects [2].

Receptor Selectivity Profiling: 5-HT1A Agonist with Multi-Subtype Binding

For studies requiring a 5-HT1A agonist with defined activity at other 5-HT receptor subtypes, AP-521 provides IC50 values of 94 nM (human 5-HT1A), 254 nM (rat 5-HT1B), 5530 nM (human 5-HT1B), 418 nM (human 5-HT1D), 422 nM (human 5-HT5A), and 198 nM (rat 5-HT7) [1]. Notably, AP-521 does not bind to the benzodiazepine receptor, enabling clean mechanistic dissection of serotonergic vs. GABAergic anxiolytic pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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